An In-depth Technical Guide to 2,4-Dibromo-6-isopropylpyridine: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 2,4-Dibromo-6-isopropylpyridine: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-Dibromo-6-isopropylpyridine, a strategically important heterocyclic building block. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in leveraging this versatile molecule for advanced synthetic applications, particularly in the realm of medicinal chemistry and drug discovery.
Molecular Structure and Physicochemical Profile
2,4-Dibromo-6-isopropylpyridine is a disubstituted pyridine derivative. The pyridine core, an aromatic heterocycle, is functionalized with two bromine atoms at the 2 and 4 positions and an isopropyl group at the 6 position. This specific arrangement of substituents dictates its unique electronic and steric properties, which in turn govern its reactivity and potential applications.
Structural Elucidation and Key Features
The structure of 2,4-Dibromo-6-isopropylpyridine is presented below. The presence of two bromine atoms significantly influences the electron density of the pyridine ring, making the carbon atoms to which they are attached electrophilic and susceptible to various chemical transformations. The isopropyl group, a bulky alkyl substituent, can impart steric hindrance and influence the molecule's solubility and pharmacokinetic properties in larger molecular constructs.
Caption: Chemical structure of 2,4-Dibromo-6-isopropylpyridine.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties are predicted based on the analysis of structurally similar compounds such as 2-bromo-6-isopropylpyridine, 2,4-dibromo-6-methylpyridine, and 2,4-dibromopyridine.
| Property | Predicted Value | Justification |
| Molecular Weight | 278.97 g/mol | Calculated from the molecular formula C₈H₉Br₂N. |
| Appearance | Colorless to light yellow liquid or low-melting solid | Similar bromo-pyridines are often liquids or low-melting solids. |
| Boiling Point | > 250 °C | The presence of two bromine atoms and an isopropyl group increases the molecular weight and intermolecular forces compared to simpler pyridines, leading to a higher boiling point. |
| Density | ~1.7 - 1.9 g/cm³ | Based on the density of related dibrominated pyridines.[1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., chloroform, methanol, ethyl acetate).[2] | The nonpolar isopropyl group and the two bromine atoms reduce water solubility, while the overall organic character ensures solubility in organic solvents. |
| LogP | ~3.5 - 4.0 | The lipophilicity is expected to be significant due to the two bromine atoms and the isopropyl group.[3] |
Spectroscopic Characterization (Predicted)
The structural elucidation of 2,4-Dibromo-6-isopropylpyridine can be achieved through a combination of standard spectroscopic techniques. The following are predicted spectral data based on established principles of NMR, IR, and mass spectrometry.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the arrangement of the non-brominated protons on the pyridine ring and the isopropyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | s | 1H | H-3 (Pyridine ring) |
| ~7.4 | s | 1H | H-5 (Pyridine ring) |
| ~3.1 | septet | 1H | -CH(CH₃)₂ |
| ~1.3 | d | 6H | -CH(CH₃)₂ |
Rationale: The two protons on the pyridine ring (H-3 and H-5) are expected to appear as singlets due to the lack of adjacent protons. The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-6 (Pyridine ring, attached to isopropyl) |
| ~150 | C-2 (Pyridine ring, attached to Br) |
| ~142 | C-4 (Pyridine ring, attached to Br) |
| ~128 | C-3 (Pyridine ring) |
| ~125 | C-5 (Pyridine ring) |
| ~35 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Rationale: The carbon atoms attached to the electronegative nitrogen and bromine atoms will be the most downfield. The carbons of the isopropyl group will appear in the upfield aliphatic region. Quaternary carbons (C-2, C-4, and C-6) are expected to have lower intensity peaks.[4]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3100-3000 | C-H (aromatic) |
| ~2970-2870 | C-H (aliphatic) |
| ~1550-1450 | C=N and C=C (pyridine ring) |
| ~1200-1000 | C-N |
| ~700-500 | C-Br |
Rationale: These predicted absorption ranges are based on typical values for aromatic and aliphatic C-H bonds, pyridine ring vibrations, and carbon-halogen bonds.[5]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The spectrum will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.
Synthesis and Purification
While a specific, optimized synthesis for 2,4-Dibromo-6-isopropylpyridine is not widely published, a logical and effective synthetic strategy can be designed based on established methodologies for the synthesis of related brominated pyridines.
Proposed Synthetic Pathway
A plausible synthetic route involves the direct bromination of 6-isopropylpyridine or the halogen exchange of a corresponding dichloro- or difluoro- derivative. A potential workflow is outlined below.
Caption: Proposed synthetic workflow for 2,4-Dibromo-6-isopropylpyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on known reactions for similar substrates.[6][7]
Materials:
-
2,4-Dichloro-6-isopropylpyridine (or a suitable precursor)
-
Anhydrous hydrobromic acid (HBr) in acetic acid or gaseous HBr
-
Anhydrous organic solvent (e.g., acetic acid, xylene)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., 2,4-dichloro-6-isopropylpyridine) in the chosen anhydrous solvent.
-
Halogen Exchange: Heat the mixture to a reflux temperature (typically 100-130 °C) and introduce anhydrous HBr (either as a solution in acetic acid or as a continuous stream of gas).
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture over ice and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to isolate the pure 2,4-Dibromo-6-isopropylpyridine.
Chemical Reactivity and Synthetic Applications
The dual bromine substitution on the pyridine ring makes 2,4-Dibromo-6-isopropylpyridine a highly valuable and versatile building block in organic synthesis. The differential reactivity of the bromine atoms can potentially be exploited for selective functionalization.
Key Reactions
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are excellent handles for various cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, such as aryl, alkyl, alkynyl, and amino groups, at the 2 and 4 positions. The C-Br bond is generally more reactive in these transformations than a C-Cl bond.[8]
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than their chloro-analogs in some SNAr reactions, the bromo-substituents can still be displaced by strong nucleophiles, especially when the pyridine ring is further activated.
The ability to perform sequential cross-coupling reactions at the 2 and 4 positions opens up avenues for the synthesis of complex, unsymmetrically substituted pyridine derivatives.
Sources
- 1. 2,4-Dibromo-6-methylpyridine | CAS#:79055-52-0 | Chemsrc [chemsrc.com]
- 2. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]
- 3. 2,4-Dibromoaniline(615-57-6) 1H NMR spectrum [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]
- 7. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
